Disodium 2,2'-azoxybis(hydroxyphenylacetate)
Description
Disodium 2,2'-azoxybis(hydroxyphenylacetate) is a sodium salt derivative of a hydroxyphenylacetic acid dimer linked via an azoxy (N=N-O-) functional group. The azoxy group likely imparts unique redox and photochemical behavior, distinguishing it from simpler phenolic or ester-based compounds. Sodium salt formation typically enhances aqueous solubility and stability, making it suitable for applications in adhesives, pharmaceuticals, or specialty polymers .
Properties
CAS No. |
94166-72-0 |
|---|---|
Molecular Formula |
C16H12N2Na2O7 |
Molecular Weight |
390.25 g/mol |
IUPAC Name |
disodium;2-[2-[[[2-[carboxylato(hydroxy)methyl]phenyl]-oxidoazaniumylidene]amino]phenyl]-2-hydroxyacetate |
InChI |
InChI=1S/C16H14N2O7.2Na/c19-13(15(21)22)9-5-1-3-7-11(9)17-18(25)12-8-4-2-6-10(12)14(20)16(23)24;;/h1-8,13-14,19-20H,(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI Key |
RKVZVQFWSALQLP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)[O-])O)N=[N+](C2=CC=CC=C2C(C(=O)[O-])O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2’-azoxybis(hydroxyphenylacetate) typically involves the reaction of hydroxyphenylacetic acid with an azoxy compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of disodium 2,2’-azoxybis(hydroxyphenylacetate) may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pH control systems. The reaction mixture is then subjected to purification steps, such as filtration and crystallization, to isolate the final product. Quality control measures are implemented to ensure consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Disodium 2,2’-azoxybis(hydroxyphenylacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the azoxy group.
Reduction: Reduction reactions can convert the azoxy group to azo or amine groups.
Substitution: The hydroxyphenyl groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different azoxy derivatives, while reduction can produce azo or amine compounds. Substitution reactions can result in various substituted hydroxyphenyl derivatives.
Scientific Research Applications
Disodium 2,2’-azoxybis(hydroxyphenylacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of disodium 2,2’-azoxybis(hydroxyphenylacetate) involves its interaction with molecular targets and pathways. The azoxy group can participate in redox reactions, influencing cellular processes. The hydroxyphenyl groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Disodium 2,2'-azoxybis(hydroxyphenylacetate) : Features an azoxy bridge between two hydroxyphenylacetate units. The sodium counterions improve solubility.
- 2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid, CAS 76-93-7) : Contains two phenyl groups and a hydroxyl-acetic acid moiety but lacks the azoxy linkage. Used in organic synthesis and as a precursor for pharmaceuticals .
- 2,2'-Biphenol (CAS 1806-29-7): A biphenyl derivative with hydroxyl groups at the 2,2' positions. Lacks the acetic acid and azoxy functional groups, limiting its redox activity .
- Primarily used in adhesives .
Physicochemical Properties
Research Findings and Limitations
- Azoxy Group Reactivity: Azoxy compounds are known to undergo photochemical cleavage or thermal decomposition, which could limit their use in high-temperature applications compared to ethoxy or biphenol derivatives .
- Sodium Salt Advantages : Enhanced solubility and stability over acid forms (e.g., benzilic acid), making disodium salts preferable in aqueous formulations.
- Data Gaps : Direct studies on Disodium 2,2'-azoxybis(hydroxyphenylacetate) are absent in the provided evidence; comparisons rely on structural analogs and inferred properties.
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